Cas no 2138419-04-0 (Bicyclo[3.2.0]heptane-3-carboxylic acid, 6-[[(1-methylcyclopropyl)carbonyl]amino]-)
![Bicyclo[3.2.0]heptane-3-carboxylic acid, 6-[[(1-methylcyclopropyl)carbonyl]amino]- structure](https://www.kuujia.com/scimg/cas/2138419-04-0x500.png)
Bicyclo[3.2.0]heptane-3-carboxylic acid, 6-[[(1-methylcyclopropyl)carbonyl]amino]- Chemical and Physical Properties
Names and Identifiers
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- Bicyclo[3.2.0]heptane-3-carboxylic acid, 6-[[(1-methylcyclopropyl)carbonyl]amino]-
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- Inchi: 1S/C13H19NO3/c1-13(2-3-13)12(17)14-10-6-7-4-8(11(15)16)5-9(7)10/h7-10H,2-6H2,1H3,(H,14,17)(H,15,16)
- InChI Key: SIJXMEYMPUKJGO-UHFFFAOYSA-N
- SMILES: C12C(C(NC(C3(C)CC3)=O)C1)CC(C(O)=O)C2
Bicyclo[3.2.0]heptane-3-carboxylic acid, 6-[[(1-methylcyclopropyl)carbonyl]amino]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-763882-0.1g |
6-(1-methylcyclopropaneamido)bicyclo[3.2.0]heptane-3-carboxylic acid |
2138419-04-0 | 95.0% | 0.1g |
$993.0 | 2025-02-24 | |
Enamine | EN300-763882-2.5g |
6-(1-methylcyclopropaneamido)bicyclo[3.2.0]heptane-3-carboxylic acid |
2138419-04-0 | 95.0% | 2.5g |
$2211.0 | 2025-02-24 | |
Enamine | EN300-763882-0.5g |
6-(1-methylcyclopropaneamido)bicyclo[3.2.0]heptane-3-carboxylic acid |
2138419-04-0 | 95.0% | 0.5g |
$1084.0 | 2025-02-24 | |
Enamine | EN300-763882-1.0g |
6-(1-methylcyclopropaneamido)bicyclo[3.2.0]heptane-3-carboxylic acid |
2138419-04-0 | 95.0% | 1.0g |
$1129.0 | 2025-02-24 | |
Enamine | EN300-763882-5.0g |
6-(1-methylcyclopropaneamido)bicyclo[3.2.0]heptane-3-carboxylic acid |
2138419-04-0 | 95.0% | 5.0g |
$3273.0 | 2025-02-24 | |
Enamine | EN300-763882-10.0g |
6-(1-methylcyclopropaneamido)bicyclo[3.2.0]heptane-3-carboxylic acid |
2138419-04-0 | 95.0% | 10.0g |
$4852.0 | 2025-02-24 | |
Enamine | EN300-763882-0.25g |
6-(1-methylcyclopropaneamido)bicyclo[3.2.0]heptane-3-carboxylic acid |
2138419-04-0 | 95.0% | 0.25g |
$1038.0 | 2025-02-24 | |
Enamine | EN300-763882-0.05g |
6-(1-methylcyclopropaneamido)bicyclo[3.2.0]heptane-3-carboxylic acid |
2138419-04-0 | 95.0% | 0.05g |
$948.0 | 2025-02-24 |
Bicyclo[3.2.0]heptane-3-carboxylic acid, 6-[[(1-methylcyclopropyl)carbonyl]amino]- Related Literature
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
Additional information on Bicyclo[3.2.0]heptane-3-carboxylic acid, 6-[[(1-methylcyclopropyl)carbonyl]amino]-
Bicyclo[3.2.0]heptane-3-carboxylic acid, 6-[[(1-methylcyclopropyl)carbonyl]amino]- (CAS No. 2138419-04-0)
Bicyclo[3.2.0]heptane-3-carboxylic acid, 6-[[(1-methylcyclopropyl)carbonyl]amino]- (CAS No. 2138419-04-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the class of bicyclic compounds, characterized by a seven-membered ring fused with a five-membered ring, and a carboxylic acid functional group attached to the structure.
The 6-[[(1-methylcyclopropyl)carbonyl]amino] substituent adds an additional layer of complexity and functionality to the molecule, making it an interesting candidate for various applications in drug discovery and development. Recent studies have highlighted the importance of such bicyclic structures in enhancing the pharmacological properties of small molecules, including improved bioavailability, metabolic stability, and target selectivity.
In the context of medicinal chemistry, Bicyclo[3.2.0]heptane-3-carboxylic acid, 6-[[(1-methylcyclopropyl)carbonyl]amino]- has been explored for its potential as a lead compound in the development of novel therapeutics. One notable area of research is its activity as a modulator of G protein-coupled receptors (GPCRs), which are key targets for a wide range of diseases, including neurological disorders, cardiovascular diseases, and metabolic syndromes.
Studies have shown that this compound exhibits promising binding affinity and selectivity towards specific GPCRs, which could be leveraged to design more effective and safer drugs. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated that Bicyclo[3.2.0]heptane-3-carboxylic acid, 6-[[(1-methylcyclopropyl)carbonyl]amino]- selectively binds to the serotonin receptor 5-HT2C, a receptor implicated in mood disorders and obesity. This finding opens up new avenues for developing treatments for these conditions with fewer side effects compared to existing drugs.
Moreover, the unique structural features of Bicyclo[3.2.0]heptane-3-carboxylic acid, 6-[[(1-methylcyclopropyl)carbonyl]amino]- make it an excellent scaffold for structure-activity relationship (SAR) studies. By systematically modifying the substituents on the bicyclic core and the carboxylic acid group, researchers can fine-tune the pharmacological properties of the molecule to optimize its therapeutic potential. This approach has been successfully applied in the development of other bicyclic compounds with improved efficacy and reduced toxicity.
In addition to its potential as a therapeutic agent, Bicyclo[3.2.0]heptane-3-carboxylic acid, 6-[[(1-methylcyclopropyl)carbonyl]amino]- has also been investigated for its use as a tool compound in chemical biology research. Tool compounds are essential for understanding the function and regulation of biological targets at a molecular level. The ability of this compound to selectively interact with specific receptors makes it valuable for probing signaling pathways and validating new drug targets.
The synthesis of Bicyclo[3.2.0]heptane-3-carboxylic acid, 6-[[(1-methylcyclopropyl)carbonyl]amino]- has been optimized using modern synthetic methods, ensuring high yields and purity levels suitable for both research and industrial applications. Advanced techniques such as transition metal-catalyzed reactions and chiral catalysis have been employed to achieve enantioselective synthesis, which is crucial for producing biologically active enantiomers.
In conclusion, Bicyclo[3.2.0]heptane-3-carboxylic acid, 6-[[(1-methylcyclopropyl)carbonyl]amino]- (CAS No. 2138419-04-0) represents a promising compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development into novel therapeutics with improved efficacy and safety profiles.
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